

# Application Notes: WS<sub>2</sub> in Petroleum Hydrodesulfurization

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## Compound of Interest

Compound Name: WS<sub>3</sub>

Cat. No.: B15559451

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Tungsten disulfide (WS<sub>2</sub>) is a highly effective catalyst for hydrodesulfurization (HDS), a critical process in the petroleum refining industry for removing sulfur from fuel products to comply with environmental regulations.[1][2] WS<sub>2</sub>-based catalysts are known for their high catalytic activity, stability, and cracking ability.[3] They can be used in an unsupported (bulk) form or, more commonly, dispersed on high-surface-area supports like alumina (Al<sub>2</sub>O<sub>3</sub>), silica (SiO<sub>2</sub>), or titania (TiO<sub>2</sub>).[4][5] The activity of WS<sub>2</sub> catalysts is often significantly enhanced by the addition of promoter metals such as nickel (Ni) or cobalt (Co), which work synergistically with the WS<sub>2</sub> to create highly active "Ni-W-S" or "Co-W-S" phases.[5][6][7]

The catalytic activity of supported WS<sub>2</sub> is influenced by several factors, including the interaction between the active metal phase and the support material, the dispersion of the WS<sub>2</sub> slabs, and the specific morphology of the catalyst.[5][6] For instance, weaker metal-support interactions can lead to a higher degree of sulfidation and the formation of more active phases.[6] The primary function of the catalyst is to facilitate the cleavage of carbon-sulfur bonds in organosulfur compounds present in petroleum feedstocks, such as thiophenes, benzothiophenes, and dibenzothiophenes.[8][9]

## Data Presentation: Performance of WS<sub>2</sub>-Based HDS Catalysts

The following tables summarize quantitative data from various studies on the performance of WS<sub>2</sub>-based catalysts in the hydrodesulfurization of dibenzothiophene (DBT), a model refractory sulfur compound.

Table 1: Physicochemical Properties of Various WS<sub>2</sub> Catalysts

Catalyst Composition	Support Material	Promoter	BET Surface Area (m <sup>2</sup> /g)	Average Slab Length (nm)	Average Stacking Number
NiW	Al <sub>2</sub> O <sub>3</sub> -TiO <sub>2</sub> (sol-gel)	Ni	-	~4.5-5.5	-
NiW	Al <sub>25</sub> Zr <sub>75</sub>	Ni	-	-	-
WS <sub>2</sub>	SBA-15 (Silica)	None	800 (support)	3.6	3.2
Ni/WS <sub>2</sub>	Unsupported	Ni	High	-	-
Co/WS <sub>2</sub>	Unsupported	Co	High	-	-

Data compiled from multiple sources for illustrative comparison.[\[6\]](#)[\[7\]](#)[\[10\]](#)

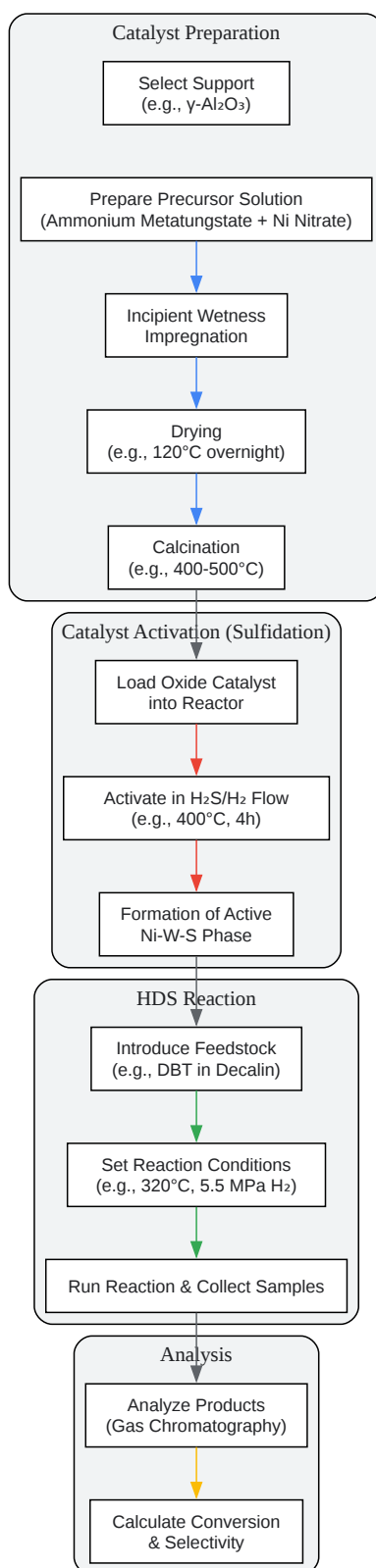
Table 2: Catalytic Activity in Dibenzothiophene (DBT) HDS

Catalyst	Reaction Temperature (°C)	H <sub>2</sub> Pressure (MPa)	DBT Conversion (%)	HYD/DDS Ratio*
NiW/Al <sub>2</sub> O <sub>3</sub> -CeO <sub>2</sub> (15% CeO <sub>2</sub> )	320	5.5	97	1.6
NiW/Al <sub>2</sub> O <sub>3</sub>	320	5.5	< 70	~0.5
Co <sub>5</sub> Mo <sub>14</sub> W <sub>1</sub> /γ-Al <sub>2</sub> O <sub>3</sub>	325	1.15	88 (Naphtha HDS)	-
NiMo/ZS15-50	-	-	98.9	-
Ni/WS <sub>2</sub> (in-situ activated)	350	3.1	~80-90	>1.0
WS <sub>2</sub> (in-situ activated)	350	3.1	~70	<0.5

\*HYD/DDS Ratio: The ratio of products formed via the hydrogenation pathway versus the direct desulfurization pathway.[\[7\]](#)[\[9\]](#)[\[11\]](#)

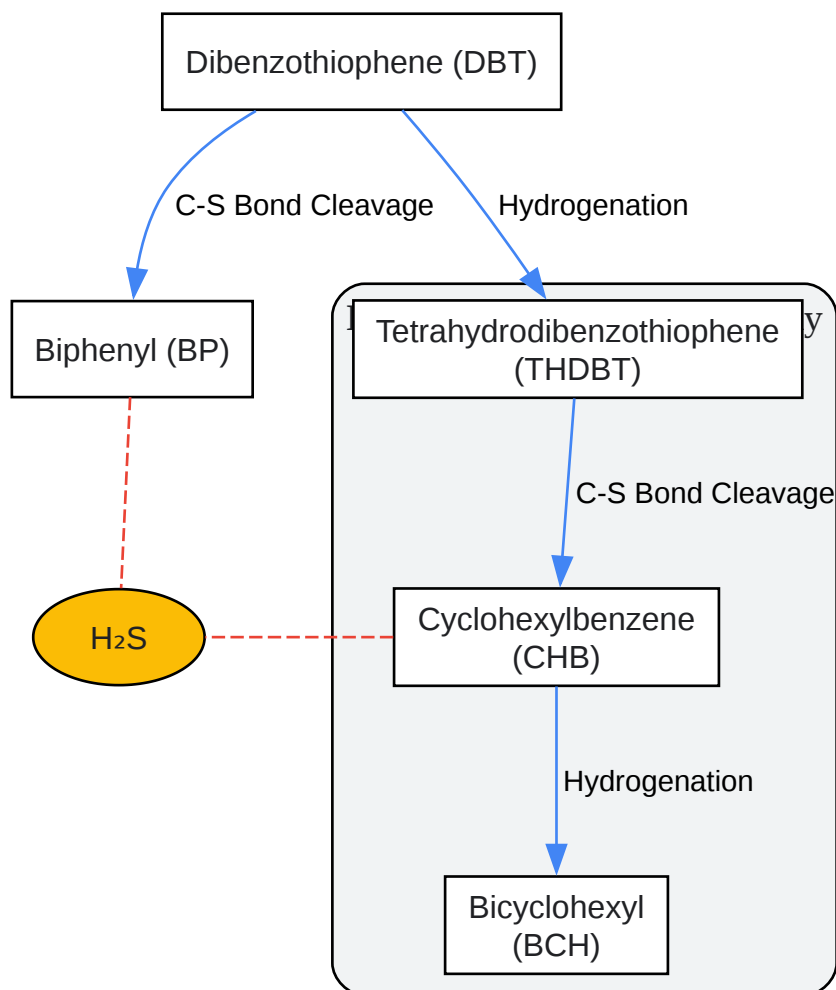
## Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for catalyst synthesis and testing, and the reaction mechanism for dibenzothiophene HDS.



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Caption: Experimental workflow for synthesis, activation, and testing of a supported Ni-WS<sub>2</sub> HDS catalyst.



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Caption: Reaction pathways for the hydrodesulfurization (HDS) of dibenzothiophene (DBT) over a WS<sub>2</sub> catalyst.

## Experimental Protocols

### Protocol 1: Synthesis of Ni-Promoted WS<sub>2</sub>/Al<sub>2</sub>O<sub>3</sub> Catalyst

This protocol describes the synthesis of a Ni-promoted tungsten sulfide catalyst supported on gamma-alumina (γ-Al<sub>2</sub>O<sub>3</sub>) via the incipient wetness impregnation method.

#### Materials:

- $\gamma$ -Al<sub>2</sub>O<sub>3</sub> support (pre-dried)
- Ammonium metatungstate ((NH<sub>4</sub>)<sub>6</sub>H<sub>2</sub>W<sub>12</sub>O<sub>40</sub> · xH<sub>2</sub>O)
- Nickel(II) nitrate hexahydrate (Ni(NO<sub>3</sub>)<sub>2</sub> · 6H<sub>2</sub>O)
- Deionized water

#### Procedure:

- Support Preparation: Dry the  $\gamma$ -Al<sub>2</sub>O<sub>3</sub> support in an oven at 120°C for at least 4 hours to remove adsorbed water.
- Pore Volume Determination: Determine the pore volume of the dried  $\gamma$ -Al<sub>2</sub>O<sub>3</sub> by incipient wetness technique using deionized water. This is the total volume of solution the support can absorb without becoming oversaturated.
- Precursor Solution Preparation:
  - Calculate the required amounts of ammonium metatungstate and nickel nitrate to achieve the desired metal loadings (e.g., 15 wt% W, 3.5 wt% Ni).[9]
  - Dissolve the calculated amounts of both precursors in a volume of deionized water equal to the predetermined pore volume of the alumina support. Stir until fully dissolved.
- Impregnation: Add the precursor solution dropwise to the dried  $\gamma$ -Al<sub>2</sub>O<sub>3</sub> support while continuously mixing or tumbling. Ensure the solution is evenly distributed. The support should appear damp but not have excess liquid.
- Drying: Age the impregnated catalyst at room temperature for 2 hours, then dry in an oven at 120°C for 12-16 hours.
- Calcination: Calcine the dried catalyst in a furnace under a flow of dry air. Ramp the temperature from room temperature to 400-500°C at a rate of 5°C/min and hold for 4 hours. This step converts the metal precursors to their oxide forms (WO<sub>3</sub> and NiO).

- Cooling and Storage: Cool the calcined catalyst to room temperature and store it in a desiccator until further use.

## Protocol 2: Catalytic Hydrodesulfurization of Dibenzothiophene

This protocol outlines the procedure for evaluating the HDS activity of the synthesized Ni-W/Al<sub>2</sub>O<sub>3</sub> catalyst in a high-pressure batch or fixed-bed reactor.

Equipment and Materials:

- High-pressure reactor (e.g., Parr batch reactor or a fixed-bed flow reactor)
- Synthesized Ni-W/Al<sub>2</sub>O<sub>3</sub> catalyst (oxide form)
- H<sub>2</sub>S/H<sub>2</sub> gas mixture (e.g., 15% H<sub>2</sub>S in H<sub>2</sub>)
- High-purity H<sub>2</sub> gas
- Dibenzothiophene (DBT)
- Solvent (e.g., decalin or hexadecane)
- Gas chromatograph (GC) equipped with a flame ionization detector (FID) or sulfur-selective detector.

Procedure:

- Catalyst Loading: Load a precise amount of the calcined Ni-W/Al<sub>2</sub>O<sub>3</sub> catalyst (e.g., 0.25 g) into the reactor.[\[11\]](#)
- Catalyst Activation (Sulfidation):
  - Seal the reactor and purge with an inert gas (N<sub>2</sub> or Ar).
  - Introduce the H<sub>2</sub>S/H<sub>2</sub> gas mixture.

- Heat the reactor to the activation temperature (e.g., 400°C) at a controlled rate (e.g., 4 K/min) and hold for 4 hours to convert the metal oxides to the active sulfide phases (Ni-W-S).<sup>[7][11]</sup>
- After sulfidation, cool the reactor under the H<sub>2</sub>S/H<sub>2</sub> flow or switch to an inert gas.
- Reaction Setup:
  - Prepare a stock solution of the reactant feed, for example, 5% vol. of DBT dissolved in decalin.<sup>[11]</sup>
  - For a batch reactor, introduce the liquid feed into the cooled reactor containing the activated catalyst.
  - For a fixed-bed reactor, introduce the feed using a high-pressure liquid pump.
- HDS Reaction:
  - Purge the reactor with H<sub>2</sub> to remove the inert/sulfiding gas, then pressurize with H<sub>2</sub> to the desired reaction pressure (e.g., 3.1 - 5.5 MPa).<sup>[7][11]</sup>
  - Heat the reactor to the reaction temperature (e.g., 320-350°C) while stirring (for a batch reactor) or maintaining flow (for a fixed-bed reactor).<sup>[7][11]</sup>
  - Start the reaction timer once the desired temperature and pressure are reached.
- Sampling and Analysis:
  - Periodically, collect liquid samples from the reactor.
  - Analyze the samples using a gas chromatograph to determine the concentrations of DBT and the reaction products (biphenyl, cyclohexylbenzene, etc.).
- Data Analysis:
  - Calculate the DBT conversion based on the change in its concentration over time.



- Determine the selectivity towards different products to evaluate the prevalence of the DDS and HYD reaction pathways.

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